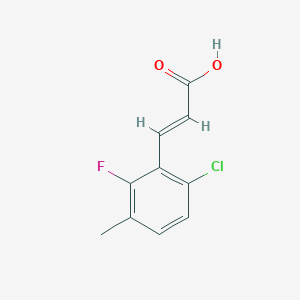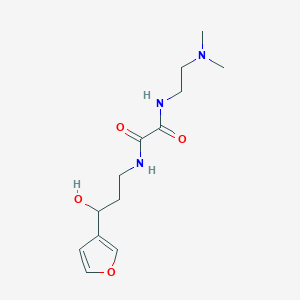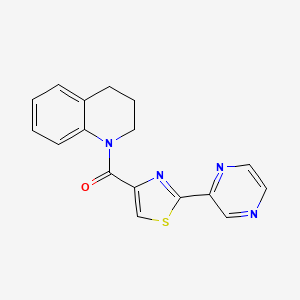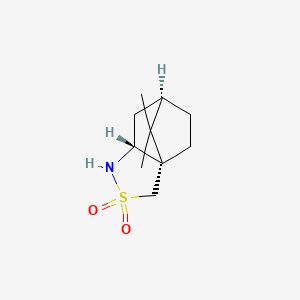
(1S)-(-)-2,10-Camphorsultam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-(-)-2,10-Camphorsultam: is a chiral auxiliary derived from camphor, widely used in asymmetric synthesis. Its unique structure allows it to induce chirality in various chemical reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-(-)-2,10-Camphorsultam typically involves the reaction of camphor with sulfamide under specific conditions. The process includes:
Oxidation of Camphor: Camphor is oxidized to camphorquinone.
Reaction with Sulfamide: Camphorquinone reacts with sulfamide to form the sultam ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: (1S)-(-)-2,10-Camphorsultam undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products: The major products formed from these reactions include sulfonic acids, reduced camphorsultam derivatives, and various substituted camphorsultam compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1S)-(-)-2,10-Camphorsultam is extensively used in asymmetric synthesis to produce enantiomerically pure compounds. It serves as a chiral auxiliary in various reactions, including Diels-Alder reactions, aldol reactions, and Michael additions.
Biology: In biological research, this compound is used to study enzyme mechanisms and chiral recognition processes. Its ability to induce chirality makes it a valuable tool in understanding stereospecific interactions in biological systems.
Medicine: The compound is used in the synthesis of chiral drugs and pharmaceuticals. Its role in producing enantiomerically pure compounds is crucial for developing medications with specific therapeutic effects and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, flavors, and fragrances. Its ability to induce chirality is leveraged to create products with desired stereochemical properties.
Wirkmechanismus
The mechanism of action of (1S)-(-)-2,10-Camphorsultam involves its ability to induce chirality in chemical reactions. The sultam ring structure provides a rigid chiral environment, allowing for the selective formation of one enantiomer over the other. This selectivity is achieved through steric and electronic interactions between the sultam and the reacting molecules.
Vergleich Mit ähnlichen Verbindungen
(1R)-(+)-2,10-Camphorsultam: The enantiomer of (1S)-(-)-2,10-Camphorsultam, used in similar applications but induces the opposite chirality.
(1S)-(-)-10-Camphorsulfonic Acid: Another chiral auxiliary derived from camphor, used in asymmetric synthesis.
(1R)-(+)-10-Camphorsulfonic Acid: The enantiomer of (1S)-(-)-10-Camphorsulfonic Acid.
Uniqueness: this compound is unique due to its specific chiral environment and its ability to induce high enantioselectivity in various chemical reactions. Its rigid structure and the presence of the sultam ring make it particularly effective in asymmetric synthesis compared to other chiral auxiliaries.
Eigenschaften
IUPAC Name |
(1S,5R,7R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7-,8-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJYJNYYDJOJNO-NQMVMOMDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)NC3C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]13CS(=O)(=O)N[C@@H]3C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94594-90-8 |
Source


|
| Record name | (-)-10,2-Camphorsultam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
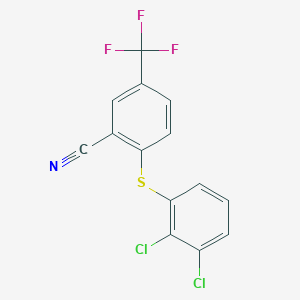
![N-[(thiophen-2-yl)methyl]-3-[2-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2494251.png)
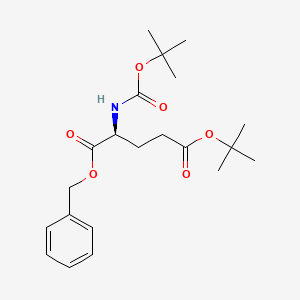
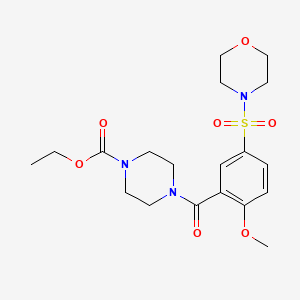
![2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2494254.png)
![3-Methylidene-8-[3-(methylsulfanyl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2494256.png)
![1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea](/img/structure/B2494257.png)
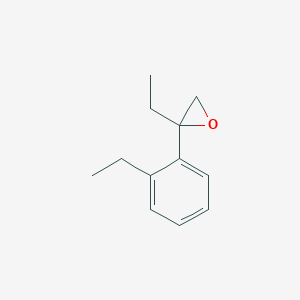
![3-fluoro-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B2494260.png)
![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2494261.png)
![N-(3,4-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2494266.png)
